Apogossypolone (ApoG2) is a semi-synthetic derivative of gossypol, a natural polyphenolic compound found in cottonseed. [, , , , ] It is classified as a pan-Bcl-2 family inhibitor, displaying potent binding affinity to anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1. [, , , ] ApoG2 has garnered significant attention in scientific research due to its potential anti-tumor and anti-fungal properties. [, , , , ]
The synthesis of Apogossypolone involves several key steps that enhance its stability and reduce toxicity compared to gossypol. The general synthetic route includes:
The synthesis has been optimized to achieve higher yields with fewer steps compared to earlier methods, which enhances its feasibility for pharmaceutical applications .
Apogossypolone has a complex molecular structure characterized by multiple hydroxyl groups and a binaphthalene framework. Its chemical formula is , and it features:
The structural modifications from gossypol are crucial for reducing toxicity while maintaining the ability to interact with target proteins.
Apogossypolone primarily engages in non-covalent interactions with Bcl-2 family proteins through competitive binding. Its mechanism includes:
The compound's ability to interfere with protein-protein interactions is central to its anticancer activity.
The mechanism of action of Apogossypolone involves:
Apogossypolone exhibits several notable physical and chemical properties:
These properties are vital for its formulation into therapeutic agents.
Apogossypolone has significant scientific applications, particularly in oncology:
Gossypol, a natural polyphenol isolated from cotton plants (Gossypium spp.), initially gained attention as a male contraceptive agent. By the 1980s, its anticancer potential emerged, with studies demonstrating growth inhibition in diverse malignancies, including lymphoma, prostate cancer, and leukemia. However, clinical translation was hampered by significant systemic toxicity linked to its reactive aldehyde groups and poor metabolic stability [1] [3] [6]. This spurred efforts to synthesize derivatives with improved therapeutic indices. Apogossypolone (ApoG2), developed in the early 2000s, represents a strategic advancement in this lineage, designed specifically to retain gossypol’s pro-apoptotic efficacy while mitigating its adverse effects [8].
The molecular refinement from gossypol to Apogossypolone targeted gossypol’s aldehyde moieties (–CHO), identified as primary culprits for nonspecific protein binding and toxicity. ApoG2 is synthesized by removing these aldehyde groups and introducing quinonoid structures, resulting in a tetraketone derivative [3] [6] [10]. This modification yields a compound with a molecular weight of 490.5 g/mol (C₂₈H₂₆O₈) and enhanced chemical stability (Table 1) [4] [9]. The structural evolution optimizes interactions with the hydrophobic groove of anti-apoptotic Bcl-2 family proteins while reducing off-target reactivity.
Table 1: Structural Comparison of Gossypol and Key Derivatives
Compound | Key Structural Features | Molecular Weight (g/mol) | Primary Modifications |
---|---|---|---|
Gossypol | Bis-naphthaldehyde with hydroxyl groups | 518.6 | Baseline compound |
Apogossypolone (ApoG2) | Aldehyde-free tetraketone | 490.5 | Aldehyde removal, quinonoid addition |
Apogossypol | Partially reduced aldehydes | 492.5 | Aldehyde reduction |
BI-97C1 | Chiral synthetic analog | 534.6 | Stereochemical optimization |
Gossypol’s drawbacks are threefold:
Table 2: Comparative Preclinical Profiles of Gossypol vs. ApoG2
Parameter | Gossypol | Apogossypolone (ApoG2) |
---|---|---|
Max Tolerated Dose (Mice) | 120 mg/kg | >800 mg/kg |
Spectral Purity (0.1N HCl) | 15.8% | 96.5% |
Bcl-2 Binding (Ki) | ~260 nM | 35 nM |
Mcl-1 Binding (Ki) | ~180 nM | 25 nM |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7